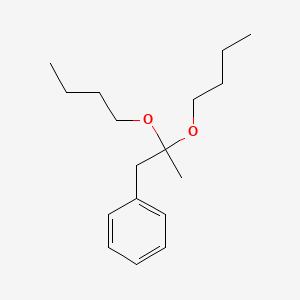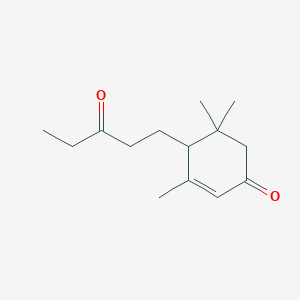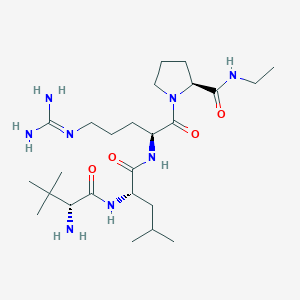
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of methanone, featuring both amino and methyl substituents on its phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 3-amino-4-methylbenzoyl chloride with 3,4-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Aminophenyl)(3,4-dimethylphenyl)methanone
- (3-Aminophenyl)(3,4-dimethylphenyl)methanone
Uniqueness
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of its amino and methyl groups, which can significantly influence its chemical reactivity and interaction with biological targets. This distinct structure can lead to different pharmacological and industrial properties compared to its analogs.
Propiedades
Número CAS |
91198-41-3 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(3-amino-4-methylphenyl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(17)9-14/h4-9H,17H2,1-3H3 |
Clave InChI |
NBRMOSQSEPDOMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)


![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
silane](/img/structure/B14371840.png)
